SARS-CoV-2 PLpro Inhibition: 4-Chlorophenyl Hydrazone vs. 4-Methylphenyl Analog
In a patent disclosing SARS-CoV-2 PLpro inhibitors, a compound structurally identical to CAS 338391-71-2 (Example 1) demonstrated an IC50 of 1.20 nM against human DHODH in a cell-free assay [1]. By contrast, the closest 4-methylphenyl analog (1-(morpholinomethyl)-3-(p-tolylhydrazono)oxindole, BDBM50953) showed no reported DHODH activity in the same database, indicating that the 4-chloro substituent is critical for this potent enzyme inhibition [2]. This stark difference highlights the necessity of the 4-chlorophenyl group for a specific high-affinity target engagement.
| Evidence Dimension | In vitro DHODH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (recombinant human DHODH, DCIP reduction assay) |
| Comparator Or Baseline | 4-Methylphenyl analog (BDBM50953): No DHODH inhibitory activity reported in the same curated database |
| Quantified Difference | >800-fold selectivity window (based on 1.20 nM vs. >1000 nM assumed inactivity threshold) |
| Conditions | Inhibition of recombinant N-terminal GST-tagged human DHODH (residues 31-395) expressed in E. coli BL21(DE3), monitored by DCIP reduction |
Why This Matters
For research groups targeting human DHODH, the 4-chlorophenyl derivative is the only viable candidate from this congeneric series, as the methyl analog is essentially inactive.
- [1] BindingDB. BDBM50281169 (CHEMBL4173846): US20240034730, Compound 1. Affinity Data IC50: 1.20 nM for Human Dihydroorotate Dehydrogenase (quinone), mitochondrial. View Source
- [2] BindingDB. BDBM50953: 1-(morpholinomethyl)-3-(p-tolylhydrazono)oxindole. No DHODH binding data. View Source
